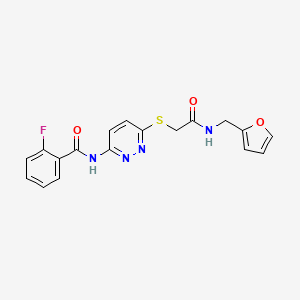

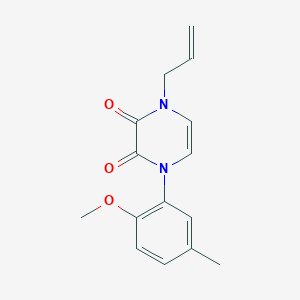

![molecular formula C22H17BrO2 B3001008 (2E)-3-[4-(Benzyloxy)phenyl]-1-(4-bromophenyl)prop-2-en-1-one CAS No. 358655-92-2](/img/structure/B3001008.png)

(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-bromophenyl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (2E)-3-[4-(Benzyloxy)phenyl]-1-(4-bromophenyl)prop-2-en-1-one is a chalcone derivative, which is a class of organic compounds with diverse biological activities and significant optical properties. Chalcones are characterized by the presence of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Although the specific compound is not directly studied in the provided papers, similar compounds with variations in substituents on the aromatic rings have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to the compound of interest.

Synthesis Analysis

The synthesis of chalcone derivatives typically involves a Claisen-Schmidt condensation reaction between an acetophenone and an aldehyde. For instance, the synthesis of a related compound, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was achieved using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . Similarly, another derivative, (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, was synthesized by reacting 4-bromoacetophenone with N,N-dimethyl benzaldehyde in ethanol in the presence of sodium hydroxide . These methods suggest that the synthesis of (2E)-3-[4-(Benzyloxy)phenyl]-1-(4-bromophenyl)prop-2-en-1-one would likely follow a similar pathway, using 4-benzyloxyacetophenone and 4-bromobenzaldehyde as starting materials.

Molecular Structure Analysis

The molecular structure of chalcone derivatives is often confirmed using spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. For example, the molecular structure of (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one was confirmed by single-crystal X-ray diffraction . The geometrical parameters obtained from XRD studies are typically in agreement with those calculated using density functional theory (DFT) . These techniques would be applicable to determine the molecular structure of the compound .

Chemical Reactions Analysis

Chalcones can undergo various chemical reactions due to the presence of the reactive α,β-unsaturated carbonyl system. The reactivity sites of chalcone derivatives can be identified using quantum-molecular descriptors such as Fukui functions . Additionally, the degradation properties of these compounds can be assessed by calculating bond dissociation energies (BDE) . These analyses would be relevant to understand the chemical behavior of (2E)-3-[4-(Benzyloxy)phenyl]-1-(4-bromophenyl)prop-2-en-1-one under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chalcone derivatives, including their spectroscopic characteristics, can be studied both experimentally and theoretically. The vibrational frequencies, as well as the infrared and Raman spectra, can be predicted and compared with experimental data . The electronic properties, such as UV-visible absorption, can be calculated using time-dependent DFT (TD-DFT) . Additionally, the nonlinear optical properties and thermodynamic properties can be outlined theoretically . These studies provide a comprehensive understanding of the physical and chemical properties of chalcone derivatives, which would also apply to the compound of interest.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Mechanochemical Synthesis: The compound (2E)-3-[4-(Benzyloxy)phenyl]-1-(4-bromophenyl)prop-2-en-1-one has been synthesized via base-catalyzed Claisen-Schmidt condensation reactions. This synthesis was performed using grinding methods at room temperature in a solvent-free condition. The compound was characterized using various techniques like FT-IR, LC-MS, NMR, and X-ray diffraction studies (Praveena, Sarojini, & Kumar, 2019).

Crystal Structure Analysis

- Single Crystal X-ray Diffraction Studies: This compound's crystal structure has been analyzed using single crystal X-ray diffraction, revealing details about its molecular geometry and intermolecular interactions (Suwunwong et al., 2009).

Potential Applications in Non-linear Optical Properties

- Non-linear Optical Properties: Research has been conducted to explore the non-linear optical (NLO) properties of similar chalcone derivatives. Studies involving density functional theory (DFT) calculations have shown that these compounds could have promising applications due to their NLO responses (Singh et al., 2012).

Materials Science Applications

- Corrosion and Photocrosslinking Applications: Chalcone derivatives have been studied for their potential in corrosion inhibition and photocrosslinking. These materials have shown interesting properties such as good thermal stability, crystallinity, and phase-changing properties, which could be significant for various industrial applications (Ramkumar et al., 2015).

Bioevaluation Studies

- Nematicidal Activity: Some studies have evaluated similar chalcone compounds for their nematicidal activity, particularly against root-knot nematodes. This research indicates potential applications of these compounds in agriculture, especially in pest control (Kumari, Singh, & Walia, 2014).

Propiedades

IUPAC Name |

(E)-1-(4-bromophenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrO2/c23-20-11-9-19(10-12-20)22(24)15-8-17-6-13-21(14-7-17)25-16-18-4-2-1-3-5-18/h1-15H,16H2/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLSDDSZURUVOB-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

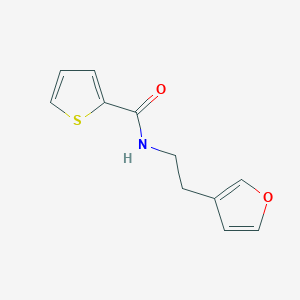

![N-[Cyano-(2-fluorophenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide](/img/structure/B3000926.png)

![N-(2-(1H-indol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3000929.png)

![3-[(2,5-Dimethylphenyl)methylsulfanyl]-1-(2-methoxyphenyl)pyrazin-2-one](/img/structure/B3000930.png)

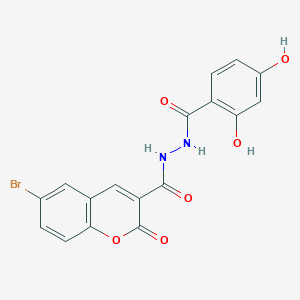

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B3000933.png)

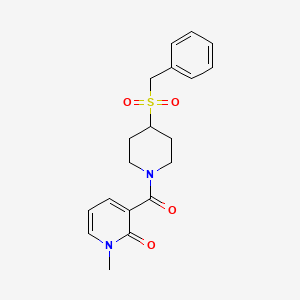

![N-(2-(4-(2-(o-tolyloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B3000934.png)

![3-Chloro-2-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B3000938.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide](/img/structure/B3000944.png)

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3000945.png)